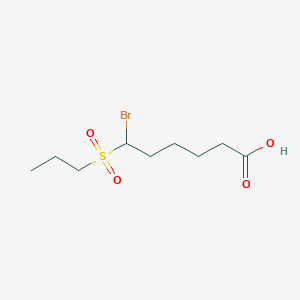
6-Bromo-6-(propane-1-sulfonyl)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-6-(propane-1-sulfonyl)hexanoic acid is an organobromine compound with the molecular formula C9H17BrO4S. This compound is characterized by the presence of a bromine atom and a propane-1-sulfonyl group attached to a hexanoic acid backbone. It is used in various chemical reactions and has applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-6-(propane-1-sulfonyl)hexanoic acid typically involves the bromination of hexanoic acid followed by the introduction of the propane-1-sulfonyl group. One common method involves the reaction of hexanoic acid with bromine in the presence of a suitable catalyst to form 6-bromohexanoic acid. This intermediate is then reacted with propane-1-sulfonyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-6-(propane-1-sulfonyl)hexanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Condensation Reactions: It can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted hexanoic acids, while oxidation and reduction reactions can modify the functional groups present in the molecule.
Scientific Research Applications
6-Bromo-6-(propane-1-sulfonyl)hexanoic acid has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential in drug development and as a building block for pharmaceuticals.
Biological Studies: It is used in studies involving enzyme inhibition and protein modification.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-6-(propane-1-sulfonyl)hexanoic acid involves its interaction with specific molecular targets. The bromine atom and the sulfonyl group can participate in various chemical interactions, such as forming covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can lead to the inhibition of enzyme activity or modification of protein function, which is useful in biological and medicinal research.
Comparison with Similar Compounds
Similar Compounds
6-Bromohexanoic Acid: Similar in structure but lacks the propane-1-sulfonyl group.
6-Bromocaproic Acid: Another name for 6-bromohexanoic acid.
6-Bromo-n-caproic Acid: Yet another synonym for 6-bromohexanoic acid.
Uniqueness
6-Bromo-6-(propane-1-sulfonyl)hexanoic acid is unique due to the presence of both a bromine atom and a propane-1-sulfonyl group. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler analogs, making it a valuable compound in synthetic and medicinal chemistry.
Properties
CAS No. |
85058-05-5 |
|---|---|
Molecular Formula |
C9H17BrO4S |
Molecular Weight |
301.20 g/mol |
IUPAC Name |
6-bromo-6-propylsulfonylhexanoic acid |
InChI |
InChI=1S/C9H17BrO4S/c1-2-7-15(13,14)8(10)5-3-4-6-9(11)12/h8H,2-7H2,1H3,(H,11,12) |
InChI Key |
GXSTVJVWPBOZEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C(CCCCC(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(2-Hydroxyethyl)(octyl)amino]hexanoic acid](/img/structure/B14419747.png)
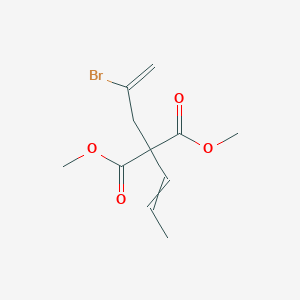
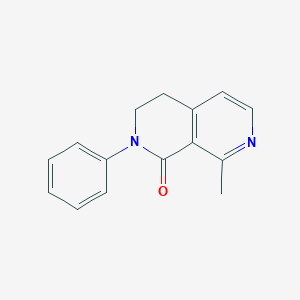
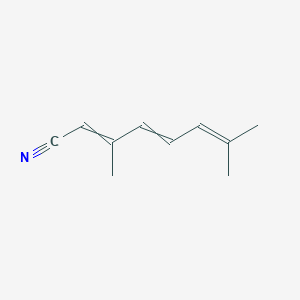
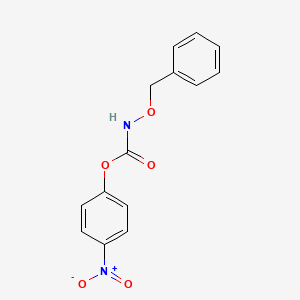
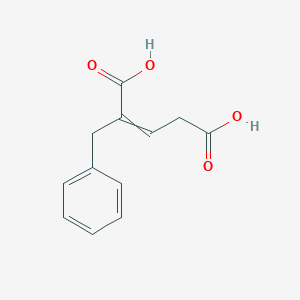
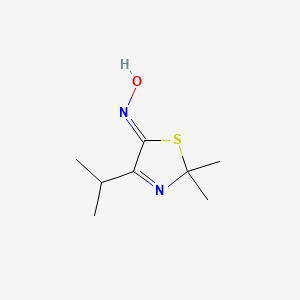
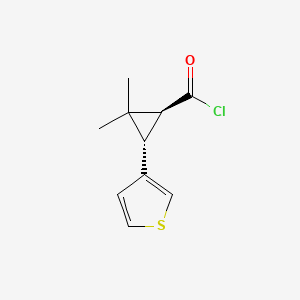
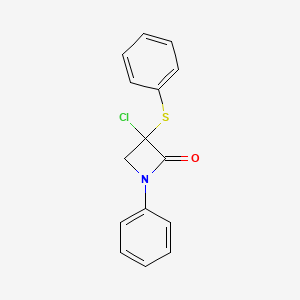

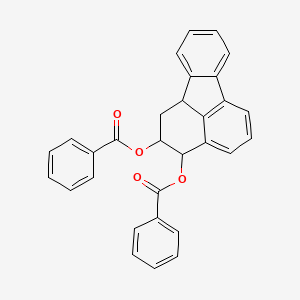
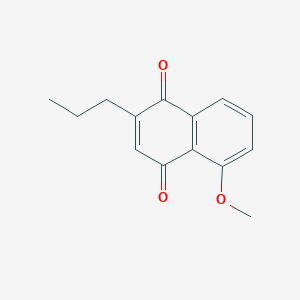
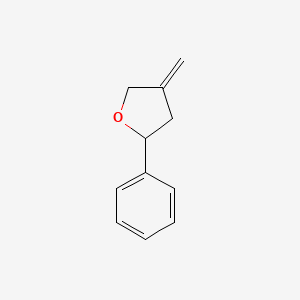
![2-{4-[3-(4-Methylphenyl)-3-oxopropyl]phenoxy}ethyl acetate](/img/structure/B14419845.png)
